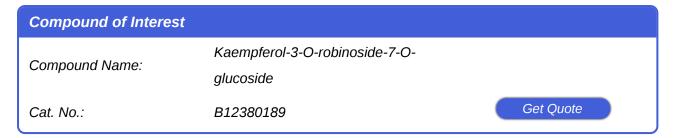


An In-Depth Technical Guide to Kaempferol-3-O-robinoside-7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-O-robinoside-7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the molecular characteristics and potential biological activities of **Kaempferol-3-O-robinoside-7-O-glucoside**, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The fundamental molecular and physical properties of **Kaempferol-3-O-robinoside-7-O-glucoside** are summarized in the table below.

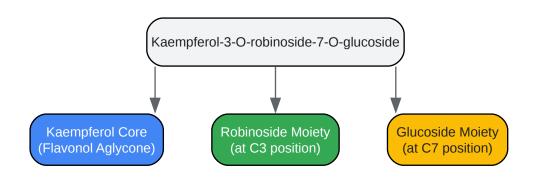
Property	Value
Molecular Weight	756.66 g/mol
Molecular Formula	C33H40O20
Synonyms	Kaempferol 3-robinobioside-7-glucoside



Chemical Structure

Kaempferol-3-O-robinoside-7-O-glucoside is a glycosylated flavonoid. Its core structure is the flavonol kaempferol, which is substituted with a robinoside moiety at the 3-position and a glucoside moiety at the 7-position of the C ring. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one.

A simplified logical diagram of the molecular components is presented below.



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Caption: Hierarchical structure of **Kaempferol-3-O-robinoside-7-O-glucoside**.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for **Kaempferol-3-O-robinoside-7-O-glucoside** is limited, studies on structurally similar kaempferol glycosides suggest potent anti-inflammatory and antioxidant activities. Research on a closely related compound, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways.

Anti-inflammatory Activity



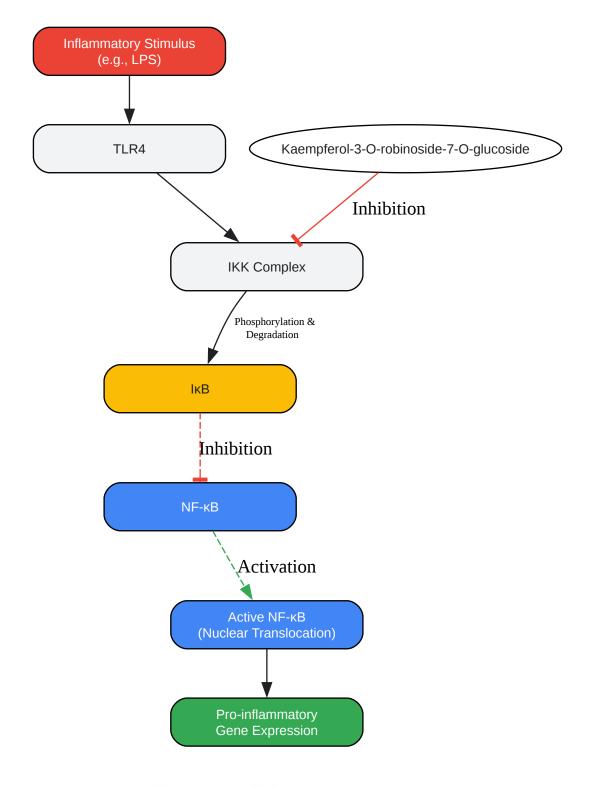
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The anti-inflammatory effects of kaempferol glycosides are often attributed to the downregulation of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by proinflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol glycosides are hypothesized to inhibit this pathway by preventing the degradation of IκB.





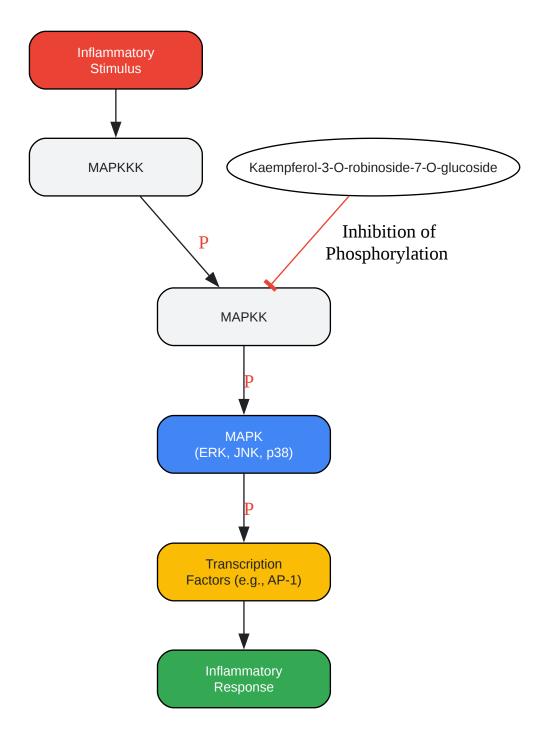
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Caption: Proposed inhibition of the NF-kB signaling pathway.

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation of



transcription factors that control the expression of inflammatory mediators. Kaempferol glycosides may exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins.



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Caption: Postulated inhibition of the MAPK signaling pathway.



Experimental Protocols

The following are generalized protocols for assessing the biological activities of **Kaempferol-3-O-robinoside-7-O-glucoside**, based on methodologies reported for kaempferol and its derivatives.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Workflow:



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Caption: DPPH radical scavenging assay workflow.

Protocol:

- Sample Preparation: Prepare a stock solution of Kaempferol-3-O-robinoside-7-O-glucoside (e.g., 1 mg/mL) in a suitable solvent such as DMSO. Perform serial dilutions to obtain a range of concentrations.
- DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control containing only the solvent and DPPH solution should be included.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.



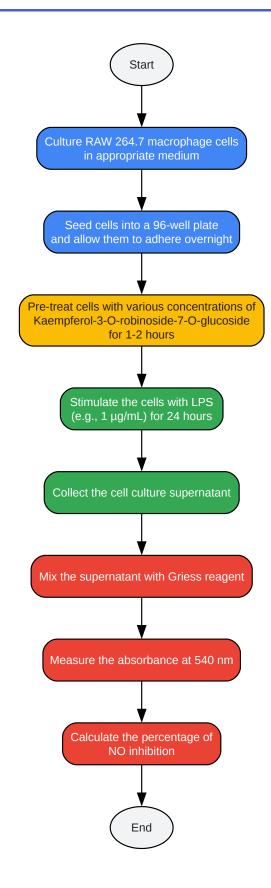
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of scavenging activity is calculated using the formula:
 Scavenging Activity (%) = [(A_control A_sample) / A_control] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow:





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Caption: Nitric oxide inhibition assay workflow.



Protocol:

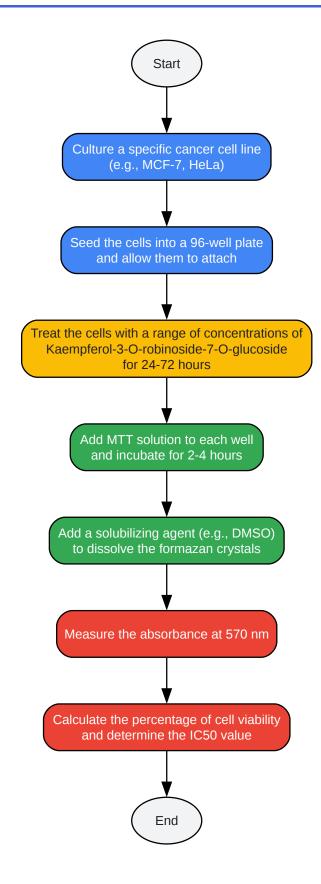
- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various non-toxic concentrations of Kaempferol-3-O-robinoside-7-O-glucoside for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) and incubate for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
- Absorbance Reading: Measure the absorbance at 540 nm.
- Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:





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Caption: MTT assay workflow for anticancer activity.



Protocol:

- Cell Culture: Culture a chosen cancer cell line in its recommended medium.
- Cell Seeding: Seed the cells into a 96-well plate and allow them to attach.
- Treatment: Treat the cells with various concentrations of Kaempferol-3-O-robinoside-7-O-glucoside and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm.
- Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

Kaempferol-3-O-robinoside-7-O-glucoside presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and conditions associated with oxidative stress. The information provided in this guide, including its physicochemical properties, potential mechanisms of action, and standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this specific flavonoid glycoside and to explore its therapeutic potential.

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